molecular formula C13H11BrO2 B1146152 3-Bromo-2'-methoxy-biphenyl-2-OL CAS No. 141778-89-4

3-Bromo-2'-methoxy-biphenyl-2-OL

Cat. No.: B1146152
CAS No.: 141778-89-4
M. Wt: 279.13
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Description

3-Bromo-2’-methoxy-biphenyl-2-OL is an organic compound with the molecular formula C13H11BrO2 and a molecular weight of 279.135 g/mol It is a derivative of biphenyl, featuring a bromine atom at the 3-position and a methoxy group at the 2’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2’-methoxy-biphenyl-2-OL typically involves the bromination of 2’-methoxy-biphenyl-2-OL. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 3-Bromo-2’-methoxy-biphenyl-2-OL follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2’-methoxy-biphenyl-2-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding biphenyl derivative without the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

    Substitution Reactions: Products include various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized biphenyl derivatives.

    Reduction Reactions: Products include the corresponding biphenyl derivative without the bromine atom.

Scientific Research Applications

3-Bromo-2’-methoxy-biphenyl-2-OL has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2’-methoxy-biphenyl-2-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2’-methoxy-biphenyl-2-OL
  • 3-Methoxy-2,3-diphenyl-butan-2-OL
  • 2-(4-Bromo-phenyl)-butan-2-OL

Uniqueness

3-Bromo-2’-methoxy-biphenyl-2-OL is unique due to the specific positioning of the bromine and methoxy groups on the biphenyl scaffold. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged for targeted applications .

Properties

IUPAC Name

2-bromo-6-(2-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-16-12-8-3-2-5-9(12)10-6-4-7-11(14)13(10)15/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUMGJJWRASTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628474
Record name 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141778-86-1
Record name 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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